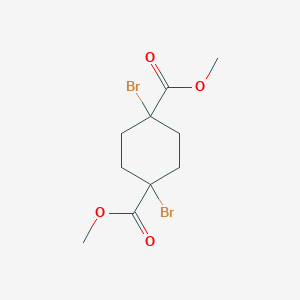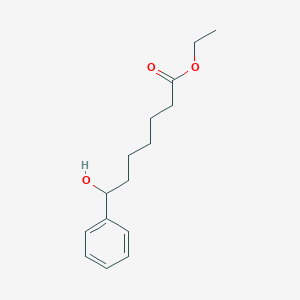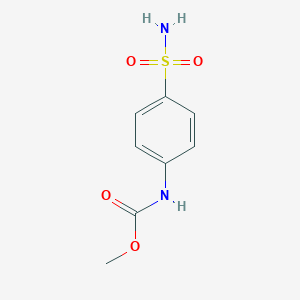
Methyl (4-sulfamoylphenyl)carbamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“Methyl (4-sulfamoylphenyl)carbamate” is a chemical compound with the CAS Number: 14070-56-5 . It has a molecular weight of 230.24 .
Molecular Structure Analysis
The molecular structure of “Methyl (4-sulfamoylphenyl)carbamate” contains a total of 25 bonds. There are 15 non-H bonds, 9 multiple bonds, 3 rotatable bonds, 3 double bonds, 6 aromatic bonds, 1 six-membered ring, 1 (thio-) carbamate (aromatic), and 1 sulfonamide (thio-/dithio-) .Chemical Reactions Analysis
Carbamates, including “Methyl (4-sulfamoylphenyl)carbamate”, can undergo various chemical reactions. For instance, methyl carbamate can act as a carbamoyl donor in tin-catalyzed transcarbamoylation .Physical And Chemical Properties Analysis
“Methyl (4-sulfamoylphenyl)carbamate” is a powder at room temperature . It has a melting point of 224-225 degrees Celsius .科学研究应用
-
Elimination of Carbamate Pesticides
- Field : Applied Microbiology and Biotechnology
- Application : Due to the improper use of carbamate pesticides, some non-target organisms may be harmed. Therefore, effective removal or elimination methods for carbamate pesticides are necessary .
- Method : Current effective elimination methods could be divided into four categories: physical removal, chemical reaction, biological degradation, and enzymatic degradation .
- Results : Enzymatic degradation is more promising due to its high substrate specificity and catalytic efficacy .
-
Use of Carbamates in Drug Design
- Field : Medicinal Chemistry
- Application : Carbamates are preferentially used in the design of prodrugs as a means of achieving first-pass and systemic hydrolytic stability .
- Method : Carbamates are typically enzymatically more stable than the corresponding esters. They are, in general, more susceptible to hydrolysis than amides .
- Results : The use of carbamates in drug design has been shown to improve the stability of prodrugs .
-
Organic Carbamates in Drug Design and Medicinal Chemistry
- Field : Medicinal Chemistry
- Application : The carbamate group is a key structural motif in many approved drugs and prodrugs. There is an increasing use of carbamates in medicinal chemistry and many derivatives are specifically designed to make drug−target interactions through their carbamate moiety .
- Method : Carbamates are typically enzymatically more stable than the corresponding esters. They are, in general, more susceptible to hydrolysis than amides .
- Results : The use of carbamates in drug design has been shown to improve the stability of prodrugs .
-
Design and Comparative Evaluation of the Anticonvulsant Profile, Carbonic-Anhydrate Inhibition and Teratogenicity of Novel Carbamate Derivatives
- Field : Neurochemical Research
- Application : A novel class of carbamates incorporating phenethyl or branched aliphatic chains with 6–9 carbons in their side-chain, and 4-benzenesulfonamide-carbamate moieties were synthesized and evaluated for their anticonvulsant activity, teratogenicity and carbonic anhydrase (CA) inhibition .
- Method : These carbamates were evaluated in the maximal-electroshock (MES) and 6 Hz tests in rodents .
- Results : Three of the ten newly synthesized carbamates showed anticonvulsant activity in the MES and 6 Hz tests in rodents .
-
Mechanistic Insights into Carbamate Formation from CO2
- Field : Catalysis Science & Technology
- Application : Capture of CO2 by amines is an attractive synthetic strategy for the formation of carbamates. Such reactions can be mediated by superbases, such as 1,1,3,3-tetramethylguanidine (TMG), with previous implications that zwitterionic superbase–CO2 adducts are able to actively transfer the carboxylate group to various substrates .
- Method : A detailed investigation of zwitterionic TMG–CO2, including isolation, NMR behavior, reactivity, and mechanistic consequences in carboxylation of aniline-derivatives was conducted .
- Results : The reversible TMG–CO2 zwitterion is not a direct carboxylation agent. Instead, CO2 dissociates from TMG–CO2 before a concerted carboxylation occurs, where the role of the TMG is to deprotonate the amine as it is attacking a free CO2 .
-
New Chemistry for Enhanced Carbon Capture: Beyond Ammonium Carbamates
- Field : Chemical Science
- Application : Carbon capture and sequestration is necessary to tackle one of the biggest problems facing society: global climate change resulting from anthropogenic carbon dioxide (CO2) emissions. Despite this pressing need, we still rely on century-old technology—aqueous amine scrubbers to selectively remove CO2 from — emission streams .
- Method : Aqueous amine scrubbers are effective because amines react selectively with CO2 to produce carbamic acid intermediates, which rapidly react with a second equivalent of amine to produce ammonium carbamates .
- Results : The captured CO2 is then desorbed using heat and/or vacuum (temperature and/or vacuum swing), thereby regenerating free amines .
安全和危害
未来方向
The future directions for “Methyl (4-sulfamoylphenyl)carbamate” and other carbamates could involve further exploration of their synthesis methods, chemical reactions, and applications. For instance, the use of Si (OMe) 4 as a nonmetallic regenerable reagent and DBU as a CO 2 capture agent and catalyst enables the direct conversion of low-concentration CO 2 into carbamates .
属性
IUPAC Name |
methyl N-(4-sulfamoylphenyl)carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O4S/c1-14-8(11)10-6-2-4-7(5-3-6)15(9,12)13/h2-5H,1H3,(H,10,11)(H2,9,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQWKTXIPRZXRJP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)NC1=CC=C(C=C1)S(=O)(=O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20402648 |
Source


|
| Record name | Methyl (4-sulfamoylphenyl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20402648 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl (4-sulfamoylphenyl)carbamate | |
CAS RN |
14070-56-5 |
Source


|
| Record name | Methyl (4-sulfamoylphenyl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20402648 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

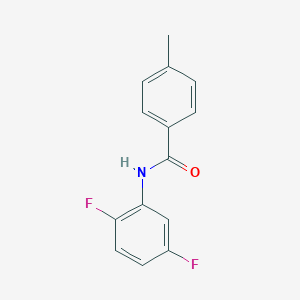
![[2-(Piperazin-1-yl)ethoxy]acetonitrile](/img/structure/B172336.png)
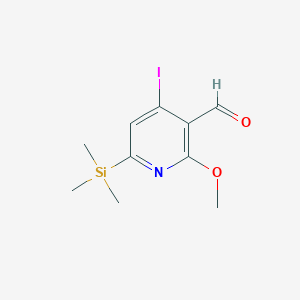
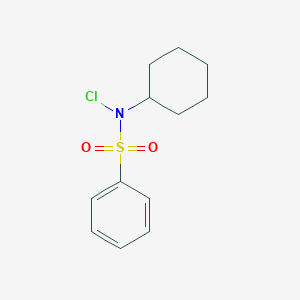
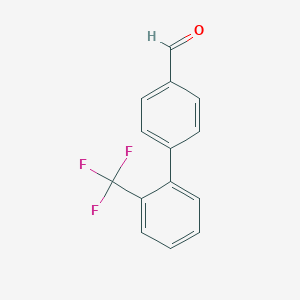
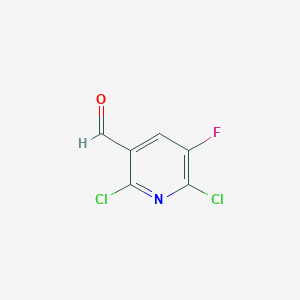
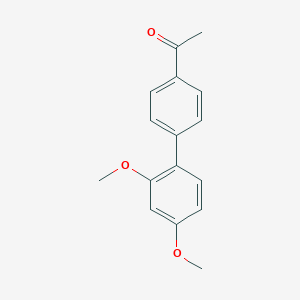
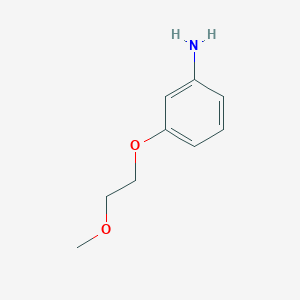
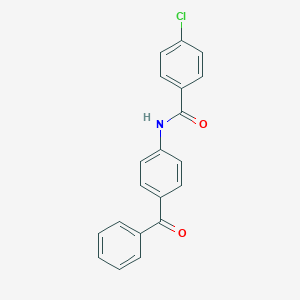
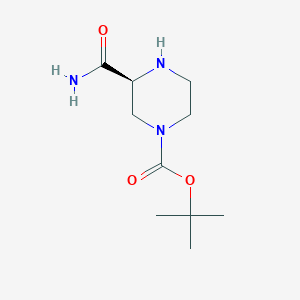
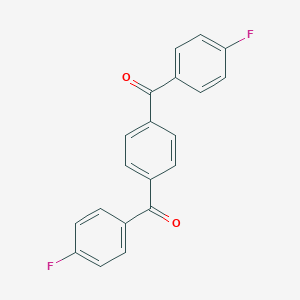
![5-Nitrobenzo[c][1,2,5]thiadiazol-4-amine](/img/structure/B172366.png)
